![molecular formula C19H18F3N3O2S B2376870 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide CAS No. 342615-45-6](/img/structure/B2376870.png)

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

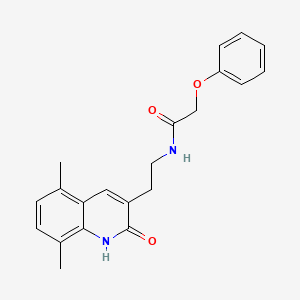

The compound “2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide” is a chemical compound with the molecular formula C20H23N3O2 . It has a molecular weight of 337.4 g/mol . The compound is also known by other synonyms such as “2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(3,4-dimethylphenyl)acetamide” and “AKOS001684539” among others .

Molecular Structure Analysis

The compound has a complex structure that includes a tetrahydroquinoxalinyl ring and a phenyl ring . The InChI string, which represents the structure of the compound, is "InChI=1S/C20H23N3O2/c1-11-5-6-15 (7-12 (11)2)21-19 (24)10-18-20 (25)23-17-9-14 (4)13 (3)8-16 (17)22-18/h5-9,18,22H,10H2,1-4H3, (H,21,24) (H,23,25)" . The Canonical SMILES string, another representation of the structure, is "CC1=C (C=C (C=C1)NC (=O)CC2C (=O)NC3=C (N2)C=C (C (=C3)C)C)C" .Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 3.2, indicating its lipophilicity . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 337.17902698 g/mol . The topological polar surface area is 70.2 Ų . The compound has a complexity of 509 .Aplicaciones Científicas De Investigación

Anticancer and Antimicrobial Agents

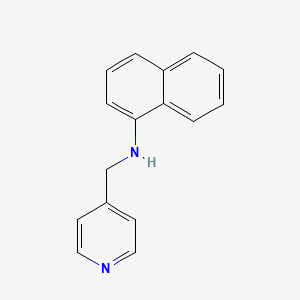

Research on compounds structurally related to 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide has demonstrated potential anticancer and antimicrobial applications. The design and synthesis of new lipophilic acetamide derivatives have shown promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains, with some analogs exhibiting appreciable antifungal activity. Additionally, the anticancer effects of these synthesized compounds were evaluated against three cancer lines, identifying benzylamines and sulfa derivatives as the most active compounds, particularly for inhibiting EGFR enzymatic activity. This suggests their potential for further optimization as cytotoxic agents (Ahmed et al., 2018).

Structural Aspects and Fluorescence Emission

The study of structural aspects of amide-containing isoquinoline derivatives has revealed their ability to form crystalline salts and inclusion compounds with enhanced fluorescence emission properties. This property is particularly noted in the context of host–guest complexes, which exhibit stronger fluorescence emission than the parent compounds. Such characteristics make these compounds interesting for various applications, including as potential probes or markers in biochemical research (Karmakar et al., 2007).

Antibacterial and Antifungal Agents

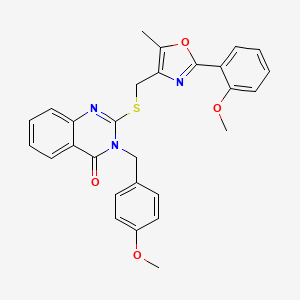

Further research into 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide-based derivatives has highlighted their significant antibacterial and antifungal properties. Specifically, thiazolidinone derivatives synthesized from these compounds were found to be potent against a variety of bacterial and fungal strains, indicating their potential as effective antimicrobial agents (Kumar et al., 2012).

Anticonvulsant Agents

The development of novel 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-(substituted)phenyl)acetamide derivatives for biological evaluation as anticonvulsant agents demonstrates the versatility of quinoxaline derivatives in therapeutic applications. Some compounds in this series showed high anticonvulsant activities in experimental models, suggesting their potential utility in managing seizure disorders (Ibrahim et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of this compound is the nonsense-mediated mRNA decay (NMD) pathway . This pathway plays a crucial role in the cellular defense mechanism against mRNA transcripts that contain premature termination codons (PTCs), which could lead to the production of truncated, and potentially harmful, proteins .

Mode of Action

The compound inhibits the NMD pathway in a dose-dependent manner . It docks reversibly within a SMG7 pocket , disrupting the SMG7-UPF1 interaction and preventing their complex formation . This disruption enhances the stability of PTC mutated p53 mRNA in N417 and HDQP-1 cells .

Biochemical Pathways

By inhibiting the NMD pathway, the compound affects the degradation of mRNAs containing PTCs . This leads to an increase in the mRNA levels of p21, Bax, and PUMA in p53 PTC mutant cells . These proteins are involved in cell cycle regulation and apoptosis, indicating that the compound may have potential therapeutic applications in conditions where these pathways are disrupted.

Result of Action

The compound’s action results in an increase in the expression of p53 in PTC mutant cells . This leads to increased mRNA levels of p21, Bax, and PUMA , proteins that are involved in cell cycle regulation and apoptosis.

Direcciones Futuras

Propiedades

IUPAC Name |

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-[2-(trifluoromethylsulfanyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O2S/c1-10-7-13-14(8-11(10)2)25-18(27)15(23-13)9-17(26)24-12-5-3-4-6-16(12)28-19(20,21)22/h3-8,15,23H,9H2,1-2H3,(H,24,26)(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOTUZABHQHXGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=CC=C3SC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2376789.png)

![(2Z)-2-[(4-methylphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one](/img/structure/B2376791.png)

![N-(3,4-dichlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2376795.png)

![2-(4-chlorophenoxy)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide](/img/structure/B2376798.png)

![1-(2,6-Difluorophenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2376800.png)

![2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2376802.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2376804.png)

![3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile](/img/structure/B2376805.png)

![N-(3-chloro-4-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2376806.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2376808.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2376810.png)